(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a nitro group and an amine group attached to an indane structure. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the nitration of an indane derivative followed by reduction and amination. One common method includes the nitration of 2,3-dihydro-1H-indene using nitric acid under controlled conditions to introduce the nitro group. The resulting nitro compound is then reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to form the corresponding amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures would be in place to monitor the reaction conditions and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, potentially converting the amine group to a nitro group or other oxidized forms.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted indane derivatives.
Oxidation: Formation of oxidized products such as nitroso or nitro derivatives.
Scientific Research Applications
(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(aminomethyl)cyclobutan-1-ol hydrochloride: Another compound with an amine group and potential biological activities.
Ephedrone (methcathinone) hydrochloride: A compound with a similar amine structure but different biological effects.
Uniqueness
(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific indane structure combined with a nitro and amine group. This combination of functional groups provides distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
(1R)-4-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13;/h1-3,8H,4-5,10H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYSMCZEHIXIMB-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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